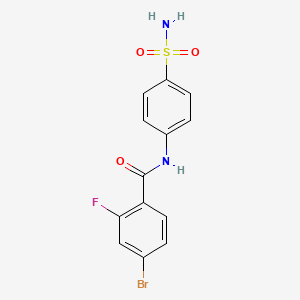

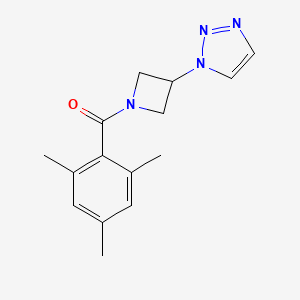

![molecular formula C12H8F3N5O3 B2496583 2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one CAS No. 339100-40-2](/img/structure/B2496583.png)

2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related pyrimidin-4-one derivatives involves complex chemical pathways, including reactions that utilize aza-Wittig reactions, Ullmann reactions, and the Mitsunobu reaction for introducing various substituents to the pyrimidine ring. These methods underscore the versatility and complexity of synthesizing substituted pyrimidin-4-one compounds, which may extend to our target compound by analogy (Liu, He, & Ding, 2007); (Masevičius, Petraitytė, & Tumkevičius, 2012).

Molecular Structure Analysis

The structure of pyrimidin-4-one derivatives reveals significant electronic polarization, as evidenced by bond distances within the molecule. This polarization is crucial for understanding the chemical reactivity and interaction potential of these compounds. The planarity of the pyrimidine rings in these structures plays a vital role in their supramolecular assembly, driven by hydrogen bonding and π-π interactions (Orozco, Insuasty, Low, Cobo, & Glidewell, 2008).

Chemical Reactions and Properties

The reactivity of pyrimidin-4-one derivatives includes aminolysis reactions and the potential for nucleophilic substitutions, indicative of their versatile chemical properties. These reactions are influenced by the electronic structure of the pyrimidine ring and its substituents, demonstrating the compound's ability to participate in various chemical transformations (Novakov et al., 2017).

Physical Properties Analysis

The crystalline structures of these compounds often exhibit polymorphism and solvate formation, directly impacting their physical properties such as solubility, melting point, and stability. The presence of specific functional groups contributes to the formation of diverse crystal packing arrangements, affecting the compound's physical characteristics and its interactions in solid form (Rodríguez et al., 2009).

Chemical Properties Analysis

The chemical properties of pyrimidin-4-one derivatives are profoundly affected by their electronic structure, particularly the polarization induced by substituents. This polarization facilitates various hydrogen bonding patterns, influencing the compound's chemical behavior and reactivity. The ability to form stable hydrogen-bonded networks illustrates the compound's potential as a building block in supramolecular chemistry (Low et al., 2000).

Scientific Research Applications

Anti-Anoxic Activity

A study by Kuno, Sakai, Ohkubo, and Takasugi (1993) found that similar pyrimidine derivatives demonstrated anti-anoxic activity. This indicates the potential of such compounds in addressing conditions related to oxygen deprivation in the brain.

Sensor Applications

Research by Gupta, Singhal, and Singh (2016) developed sensors based on pyrimidine derivatives for detecting nickel ions. This suggests that similar compounds could be used in chemical sensing applications.

Structural Chemistry

Rodríguez et al. (2007) investigated the hydrogen-bonded framework of a related pyrimidine compound, highlighting its significance in understanding molecular interactions and design.

Synthesis of Amino Acids

A study by Sugimoto, Shibata, Matsuura, and Nagatsu (1979) synthesized amino acids using pyrimidine derivatives, indicating their use in creating biologically active compounds.

Electrophilic Substitution Reactions

Glidewell, Low, Marchal, and Quesada (2003) studied the electrophilic substitution reactions in pyrimidine derivatives, essential for chemical synthesis and drug development.

Nucleoside Synthesis

Winkley (1970) described the synthesis of pyrimidine nucleosides, which are vital components in biological systems and drug development.

Inhibitors of Enzymes

Research by Gangjee, Qiu, Li, and Kisliuk (2008) on thieno[2,3-d]pyrimidine analogues as inhibitors of thymidylate synthase and dihydrofolate reductase suggests potential therapeutic applications.

Supramolecular Assembly

Yépes, Palma, Marchal, Cobo, and Glidewell (2012) investigated the hydrogen-bonded supramolecular assembly in a nitrosopyrimidine compound, important for understanding molecular structures and interactions.

Antibacterial Activity

Bheemanapalli, Akkinepally, and Pamulaparthy (2008) synthesized pyrimidin-4(3H)-one derivatives and tested their antibacterial activity, indicating potential uses in developing new antibiotics.

Chemical Reactivity Studies

Namazi, Mirzaei, and Azamat (2001) explored the chemical reactivity of biginelli type compounds, including pyrimidine derivatives, crucial for synthetic chemistry.

properties

IUPAC Name |

2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N5O3/c13-12(14,15)9-5-10(21)19(11(16)18-9)17-6-7-3-1-2-4-8(7)20(22)23/h1-6H,(H2,16,18)/b17-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJANXVEKNYXAG-UBKPWBPPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN2C(=O)C=C(N=C2N)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

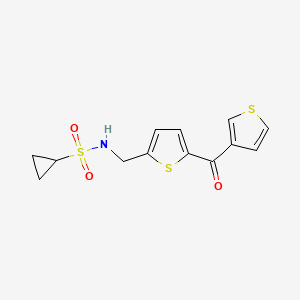

![2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2496500.png)

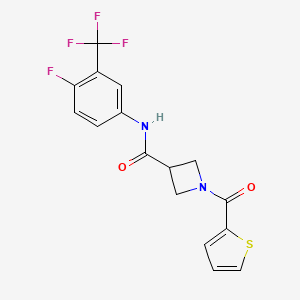

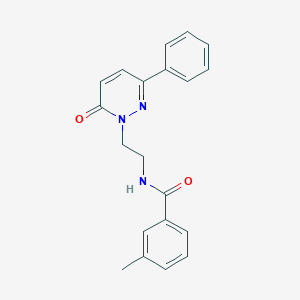

![N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2496507.png)

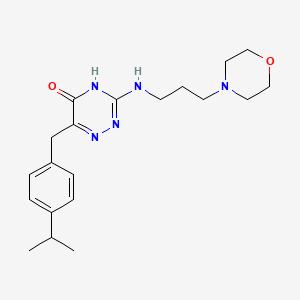

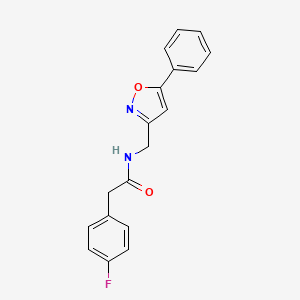

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2496508.png)

![Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate](/img/structure/B2496512.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2496514.png)

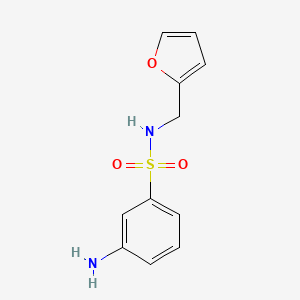

![3-Chloro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2496515.png)